[1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid
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Overview
Description
[1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid: is a boronic acid derivative known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Amide Bond: The reaction begins with the coupling of 2,5-dichlorobenzoic acid with an appropriate amine to form an amide bond. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Acetylation: The resulting amide is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, [1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows for the formation of reversible covalent bonds, making it useful in the development of sensors and catalysts.
Biology
In biological research, this compound can be used to study enzyme inhibition, particularly enzymes that interact with boronic acids. It can also be used in the development of boron-containing drugs.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to form reversible covalent bonds with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry
In industry, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of [1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that rely on diol-containing substrates. The molecular targets and pathways involved include enzymes such as proteases and kinases, which are essential for various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzoic acid: Shares the dichlorobenzoyl group but lacks the boronic acid functionality.
Phenylboronic acid: Contains the boronic acid group but lacks the dichlorobenzoyl and amide groups.
Bortezomib: A boronic acid-containing drug used in cancer therapy, similar in its ability to inhibit proteasomes.
Uniqueness
What sets [1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid apart is its combination of a boronic acid group with a dichlorobenzoyl and amide functionality. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Biological Activity
The compound [1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid, commonly known as Ixazomib , is a synthetic organic compound primarily recognized for its role as a proteasome inhibitor. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and antioxidant capabilities.
Chemical Structure and Properties
Ixazomib is classified as a boronic acid derivative with the following chemical structure:
- IUPAC Name : [(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid
- Molecular Formula : C20H27BCl2N2O11
- CAS Registry Number : 1072833-77-2
Anticancer Activity
Ixazomib has been extensively studied for its anticancer properties, particularly in the treatment of multiple myeloma. It acts by inhibiting the 20S proteasome, leading to the accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells.
Case Studies
- Multiple Myeloma : Clinical trials have demonstrated that Ixazomib, when used in combination with lenalidomide and dexamethasone, significantly improves progression-free survival in patients with relapsed or refractory multiple myeloma compared to control groups .
- Prostate Cancer : In vitro studies have shown that Ixazomib reduces cell viability in prostate cancer cell lines (PC-3) while sparing healthy fibroblast cells (L929). At a concentration of 5 µM, cell viability dropped to 33% in cancer cells compared to 95% in healthy cells .
Antimicrobial Activity
Ixazomib has also exhibited antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy Table
Microorganism | Inhibition Zone Diameter (mm) |
---|---|
Staphylococcus aureus | 13 |
Escherichia coli | 11 |
Methicillin-resistant Staphylococcus aureus (MRSA) | 9 |
These results suggest that Ixazomib may have potential applications beyond oncology, particularly in treating infections caused by resistant strains .
Antioxidant Activity
The antioxidant properties of Ixazomib have been evaluated using various assays, including DPPH and ABTS methods. These studies reveal that Ixazomib demonstrates significant antioxidant activity comparable to standard antioxidants like α-Tocopherol.
Antioxidant Activity Results
Assay Type | IC50 (µg/mL) |
---|---|
DPPH | 36.07 ± 1.23 |
ABTS | 32.63 ± 0.41 |
These findings indicate that Ixazomib may contribute to oxidative stress reduction, which is beneficial in cancer therapy and overall health maintenance .
Properties
IUPAC Name |
[1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAYKZJJDUDWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BCl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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